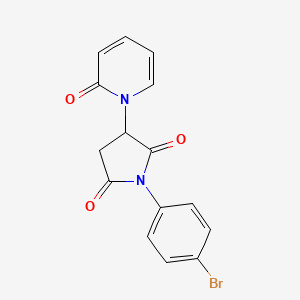

1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione

Description

1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-bromophenyl group at the N1 position and a 2-oxopyridinyl moiety at the C3 position.

Properties

CAS No. |

64931-28-8 |

|---|---|

Molecular Formula |

C15H11BrN2O3 |

Molecular Weight |

347.16 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-(2-oxopyridin-1-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C15H11BrN2O3/c16-10-4-6-11(7-5-10)18-14(20)9-12(15(18)21)17-8-2-1-3-13(17)19/h1-8,12H,9H2 |

InChI Key |

PPVQKWFSRAGHIF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N3C=CC=CC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under reflux conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide and a suitable base such as potassium carbonate.

Attachment of the Oxopyridinyl Group: The oxopyridinyl group can be attached through a condensation reaction with 2-pyridone in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with hydrogenated functional groups.

Substitution Products: Substituted derivatives with new functional groups replacing the bromophenyl group.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit notable anticancer properties. The compound 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione may function by inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar structures can effectively target cancer pathways, suggesting that this compound could be further investigated for its anticancer potential .

Antimicrobial Properties

Pyrrolidine derivatives have been documented to possess antimicrobial activities against various pathogens. The presence of the bromophenyl and pyridinone moieties in this compound may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of similar pyrrolidine compounds have been explored in various studies. The ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as COX-2 suggests that 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione could serve as a lead compound for anti-inflammatory drug development .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to elucidate the molecular structure and functional groups present in the compound .

Case Studies

Several studies have documented the biological activity of pyrrolidine derivatives:

- A study published in Molecules highlighted the analgesic properties of similar compounds, demonstrating significant efficacy in pain models compared to standard analgesics like aspirin .

- Another investigation focused on the anti-inflammatory effects of pyrrolo[3,4-c]pyridine derivatives, which exhibited strong inhibition of inflammatory markers in vitro .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

Pathways Involved: Influencing cellular signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties: Bromophenyl vs. Heterocyclic Moieties: The 2-oxopyridinyl group in the target compound may offer stronger hydrogen-bonding interactions than indole or methoxyindole groups (e.g., Compounds 6 and 9), influencing target binding specificity .

Synthetic Efficiency :

- Yields for analogs with extended alkyl linkers (e.g., Compound 7, 47%) are generally lower than those with shorter chains (e.g., Compound 6, 65%), suggesting steric or electronic challenges in multi-step syntheses .

Biological Implications :

- Compounds with methoxyindole substituents (e.g., Compound 9) exhibit affinity for serotonin transporters (SERT) and 5-HT1A receptors, implying that the target compound’s 2-oxopyridinyl group could similarly modulate neurotransmitter systems .

- Bromine’s electron-withdrawing nature may enhance stability against oxidative metabolism compared to methoxy or fluorine substituents .

Biological Activity

1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione, exhibit significant antimicrobial activity. A study focused on various pyrrolidine derivatives demonstrated that modifications in the phenyl ring significantly influenced their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione | 0.0039 - 0.025 | S. aureus, E. coli |

| Sodium pyrrolidide | 0.005 - 0.02 | Various bacteria |

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it possesses significant antiproliferative activity against various cancer cell lines, including A-431 and Jurkat cells . The structure-activity relationship (SAR) analysis revealed that the presence of bromine in the phenyl ring enhances cytotoxicity.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A-431 | <10 | Doxorubicin |

| Jurkat | <10 | Doxorubicin |

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within the cells. It may inhibit key enzymes or bind to cellular receptors that regulate growth and proliferation pathways. Detailed studies using molecular dynamics simulations have suggested that hydrophobic interactions play a critical role in its binding affinity to target proteins .

Case Studies

- Anticonvulsant Activity : A related study explored the anticonvulsant properties of pyrrolidine derivatives. The compound exhibited promising results in reducing seizure activity in animal models, indicating its potential for neurological applications .

- Antifungal Activity : Another investigation highlighted the antifungal properties of similar compounds, suggesting that structural modifications could lead to enhanced activity against fungal pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.